![molecular formula C14H21BrN4O2 B2439313 8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione CAS No. 304446-04-6](/img/structure/B2439313.png)
8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as BMDP and belongs to the family of purine derivatives.
Mechanism of Action
The mechanism of action of BMDP is not fully understood, but it is believed to act as an inhibitor of the adenosine receptor. Adenosine is a neurotransmitter that plays a critical role in the regulation of various physiological processes, including sleep, pain, and inflammation. By inhibiting the adenosine receptor, BMDP may modulate these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BMDP has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. BMDP has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, BMDP has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BMDP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of BMDP is that it is a synthetic compound and may not accurately reflect the effects of natural compounds found in the body. Additionally, the mechanism of action of BMDP is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of BMDP in scientific research. One area of interest is the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. BMDP may also be used to study the role of adenosine in various physiological processes and to develop new therapies for pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of BMDP and its potential therapeutic applications.
Conclusion:
In conclusion, BMDP is a synthetic compound that has been widely used in scientific research due to its unique properties. Its high purity and stability make it an ideal candidate for testing the efficacy and safety of new drugs. BMDP has been found to have a range of biochemical and physiological effects, including anti-cancer, cognitive-enhancing, anti-inflammatory, and analgesic effects. While there are some limitations to the use of BMDP in lab experiments, there are several future directions for its use in the development of new therapies for various diseases.
Synthesis Methods
The synthesis of BMDP involves the reaction of 8-bromotheophylline with 3-methyl-7-octanone in the presence of sodium hydride. The resulting product is then purified by recrystallization using a solvent such as ethanol. This method provides a high yield of pure BMDP, making it suitable for scientific research.
Scientific Research Applications
BMDP has been extensively used in scientific research as a reference compound for the development of new drugs. Its unique structure and properties make it an ideal candidate for testing the efficacy and safety of new drugs. BMDP has been used in the development of drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
8-bromo-3-methyl-7-octylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-3-4-5-6-7-8-9-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-9H2,1-2H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJDLJLRNKFWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione |
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